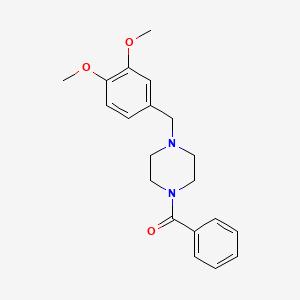![molecular formula C18H20N2O3S2 B5873324 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)
1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes. The purpose of
Mecanismo De Acción
The mechanism of action of 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline involves the inhibition of protein kinase CK2. This enzyme is involved in the phosphorylation of various proteins that play crucial roles in cellular processes. Inhibition of CK2 leads to the suppression of cell proliferation and the induction of apoptosis. Additionally, this compound has been shown to inhibit the activity of GSK-3β, which is involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of CK2 leads to the suppression of cell proliferation and the induction of apoptosis. Additionally, this compound has been shown to inhibit the activity of GSK-3β, which is involved in the regulation of various signaling pathways. Inhibition of GSK-3β has been linked to the suppression of inflammation and the promotion of neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline in lab experiments is its potent inhibitory activity against protein kinase CK2. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Additionally, the development of more potent and selective inhibitors of CK2 may lead to the development of more effective anti-cancer agents. Further studies are also needed to investigate the potential toxicity and side effects of this compound.
Métodos De Síntesis
The synthesis of 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline involves the reaction of 2-thiophenesulfonyl chloride with 4-piperidone in the presence of a base to form the intermediate 1-(2-thienylsulfonyl)-4-piperidinone. This intermediate is then reacted with indoline in the presence of a reducing agent to obtain the final product. This method has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been linked to the suppression of tumor growth, making this compound a potential anti-cancer agent. Additionally, this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-18(20-12-9-14-4-1-2-5-16(14)20)15-7-10-19(11-8-15)25(22,23)17-6-3-13-24-17/h1-6,13,15H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPPTZFPBPPDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)




![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)
![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)
